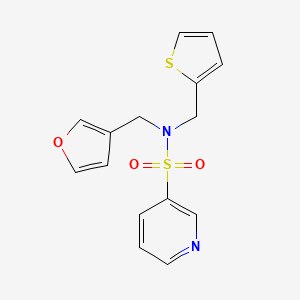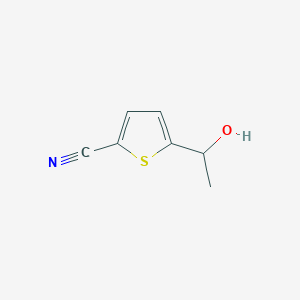![molecular formula C16H14O4S2 B2878183 2-[2-(2-Carboxyphenyl)sulfanylethylsulfanyl]benzoic acid CAS No. 52961-83-8](/img/structure/B2878183.png)
2-[2-(2-Carboxyphenyl)sulfanylethylsulfanyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[2-(2-Carboxyphenyl)sulfanylethylsulfanyl]benzoic acid” is also known as “2,2’-DITHIODIBENZOIC ACID” or "2-((2-CARBOXYPHENYL)DISULFANYL)BENZOIC ACID" . It is a compound that has been used in various scientific research .
Chemical Reactions Analysis
Carboxylic acids, which are part of the compound’s structure, undergo various reactions. For instance, they can be converted into acid chlorides by treatment with thionyl chloride, SOCl2. This reaction occurs by a nucleophilic acyl substitution pathway .Applications De Recherche Scientifique
Benzoic Acid Derivatives in Food and Environmental Impact
Benzoic acid and its derivatives, including complex structures akin to 2-[2-(2-Carboxyphenyl)sulfanylethylsulfanyl]benzoic acid, play significant roles in various applications, ranging from their natural occurrence in foods to their synthetic use as preservatives. These compounds are recognized for their antibacterial and antifungal properties, making them valuable in preserving food, cosmetics, and pharmaceuticals. Their widespread use and environmental distribution raise important discussions regarding human exposure, metabolism, and potential health effects, leading to ongoing research and controversy surrounding their safety and application (del Olmo, Calzada, & Nuñez, 2017).
Novel Antidepressant Metabolism
The metabolism of novel antidepressants, such as Lu AA21004, has been extensively studied, revealing complex biotransformation pathways that involve oxidative metabolism to produce benzoic acid derivatives. These studies highlight the intricate role of cytochrome P450 enzymes in the metabolic conversion of pharmaceutical compounds to their active or inactive forms, providing insight into drug efficacy, safety, and the design of new therapeutic agents (Hvenegaard et al., 2012).
Catalysis and Organic Synthesis
Research on benzoic acid derivatives has also extended to the field of catalysis, where these compounds are utilized in innovative synthetic methodologies. For instance, the meta-C–H functionalization of benzoic acid derivatives presents a challenging yet rewarding strategy for constructing complex organic molecules. This approach leverages the selective activation of carbon-hydrogen bonds, offering a streamlined path to diversify benzoic acid frameworks, which is crucial for the development of new drugs and materials (Li et al., 2016).
Stress Tolerance in Plants
The role of benzoic acid and its derivatives in inducing stress tolerance in plants represents another intriguing application. These molecules have been shown to confer resistance to various stresses, such as heat, drought, and chilling, in crops. Understanding the underlying mechanisms by which benzoic acid imparts stress tolerance can lead to agricultural innovations that enhance crop resilience in the face of climate change (Senaratna et al., 2004).
Environmental Chemistry and Photodegradation
In environmental chemistry, the photodegradation of benzoic acid derivatives under sunlight has been studied to assess their stability and transformation in natural waters. These investigations provide essential data on the fate of chemical pollutants, contributing to the development of strategies for mitigating environmental contamination and understanding the ecological impact of synthetic chemicals (Traulsen, Andersson, & Ehrhardt, 1999).
Mécanisme D'action
Target of Action
Benzoic acid derivatives are known to have a wide range of biological activities and can interact with various enzymes and receptors .
Mode of Action
It’s known that benzoic acid derivatives can undergo decarboxylative hydroxylation, a process that involves the removal of a carboxyl group and the addition of a hydroxyl group . This transformation could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical processes, including the suzuki–miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds .
Result of Action
Some benzoic acid derivatives have been shown to exhibit analgesic activities , suggesting that this compound could potentially have similar effects.
Propriétés
IUPAC Name |
2-[2-(2-carboxyphenyl)sulfanylethylsulfanyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4S2/c17-15(18)11-5-1-3-7-13(11)21-9-10-22-14-8-4-2-6-12(14)16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYXUFZFWQIKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCCSC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Carboxyphenyl)sulfanylethylsulfanyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Allyl 2-(isobutylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2878102.png)



![(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol](/img/structure/B2878108.png)
![[4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B2878111.png)
![N-[3-[2-(4-fluorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2878112.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2878113.png)
![methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2878117.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-phenylacetamide](/img/structure/B2878119.png)
![N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2878120.png)

![4-Bromo-2-methoxy-6-[(4-phenoxyanilino)methyl]phenol](/img/structure/B2878123.png)